molecular formula C9H6INS B2917149 5-Iodo-2-phenylthiazole CAS No. 1000029-07-1

5-Iodo-2-phenylthiazole

Cat. No.: B2917149
CAS No.: 1000029-07-1
M. Wt: 287.12
InChI Key: KYBZIVOEYAIDAI-UHFFFAOYSA-N
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Description

5-Iodo-2-phenylthiazole is a chemical compound with the molecular formula C9H6INS and a molecular weight of 287.12 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered thiazole ring attached to a phenyl ring and an iodine atom . Thiazoles are planar and aromatic, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole compounds, including this compound, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .

Scientific Research Applications

Synthesis and Modification

5-Iodo-2-phenylthiazole and its derivatives have attracted high scientific interest due to their broad spectrum of biological activity. However, the synthesis of these compounds often encounters challenges such as long reaction times. Studies have investigated methods like microwave irradiation to improve the synthesis process for derivatives like 2-amino-4-phenylthiazole, showing the potential for more efficient production of these compounds (Khrustalev, 2009).

Cross-Coupling Capability

The cross-coupling capability of positions in 2-phenylthiazoles has been systematically studied, providing valuable insights into the reactivity of these compounds. Such studies are essential for understanding how these molecules can be manipulated and used in various chemical reactions (Hämmerle et al., 2008).

Biochemical Applications

This compound derivatives have shown significant potential in biochemical applications. For instance, certain derivatives have been identified as potent inhibitors of diacylglycerol acyltransferase 1 (DGAT1), an enzyme involved in triglyceride biosynthesis. This suggests their potential in developing new therapeutic agents, particularly for conditions like obesity (Kadam et al., 2013).

Fluorescent Properties

Some 5-N-arylaminothiazoles derivatives, which can be related to the this compound structure, have been synthesized and characterized for their unique fluorescent properties. These compounds exhibit a range of fluorescent emissions and are highly twisted from planar conformations due to the steric and/or electronic interactions of the substituents. This property can be particularly useful in the development of new fluorescent markers for biochemical applications (Yamaguchi et al., 2015).

Safety and Hazards

Safety data sheets suggest that exposure to 5-Iodo-2-phenylthiazole should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Thiazole derivatives, including 5-Iodo-2-phenylthiazole, have shown potential in various biological activities. Future research could focus on exploring these activities further and developing new compounds with lesser side effects . Additionally, new potential Sortase A inhibitors containing the 2-phenylthiazole moiety have been synthesized, indicating potential future directions in combating multidrug-resistance enterococcal infections .

Biochemical Analysis

Properties

IUPAC Name

5-iodo-2-phenyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INS/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBZIVOEYAIDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(S2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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